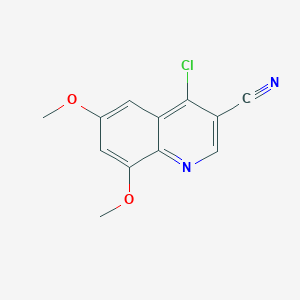

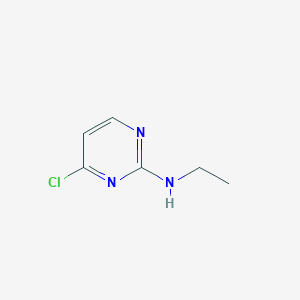

4-Chloro-6,8-dimethoxyquinoline-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

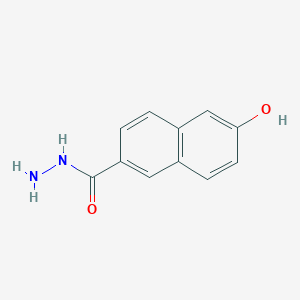

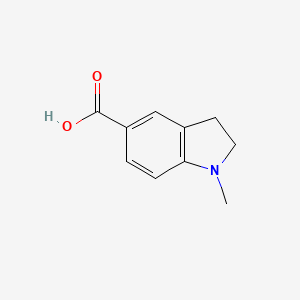

4-Chloro-6,8-dimethoxyquinoline-3-carbonitrile is a compound that has been studied for its potential as an inhibitor of epidermal growth factor receptor (EGF-R) kinase. This compound is part of a series of 4-anilinoquinoline-3-carbonitriles that have been synthesized and evaluated for their ability to inhibit the autophosphorylation of the catalytic domain of EGF-R, which is a key step in the signaling pathway that leads to cell growth and proliferation. The synthesis of these compounds involves several steps, including condensation, cyclization, and chlorination, followed by a reaction with substituted anilines .

Synthesis Analysis

The synthesis of 4-Chloro-6,8-dimethoxyquinoline-3-carbonitrile and related compounds involves a multi-step process. Initially, condensation of 3,4-dialkoxyanilines with ethyl (ethoxymethylene)cyanoacetate is performed, followed by thermal cyclization to yield 6,7-dialkoxy-4-oxo-1,4-dihydroquinoline-3-carbonitriles. Chlorination using POCl3, followed by reaction with substituted anilines, produces the final inhibitors of EGF-R kinase. An alternative synthesis route starts with methyl 3,4-dialkoxybenzoate, which undergoes nitration and reduction to give a methyl 2-amino-4,5-dialkoxybenzoate. This intermediate is then transformed through amidine formation and cyclization to produce the desired quinoline-3-carbonitriles .

Molecular Structure Analysis

The molecular structure of 4-Chloro-6,8-dimethoxyquinoline-3-carbonitrile is closely related to the 4-anilinoquinazoline-based inhibitors. A homology model of EGF-R kinase suggests that the quinoline-3-carbonitriles bind in a similar manner to the quinazoline-based inhibitors, with the cyano group potentially interacting with Thr 830 in the kinase, displacing a water molecule that would otherwise be hydrogen-bonded to the N3 atom of the quinazoline inhibitors .

Chemical Reactions Analysis

The chemical reactions of chloroquinoline-3-carbonitrile derivatives, including 4-Chloro-6,8-dimethoxyquinoline-3-carbonitrile, have been extensively studied. These reactions are categorized based on the reactivity of the chloro substituent at the 2 or 4 positions, the cyano substituent at the 3 position, and reactions involving both groups. These reactions have been utilized to produce a variety of biologically active compounds, demonstrating the versatility and reactivity of the chloroquinoline-3-carbonitrile scaffold .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-6,8-dimethoxyquinoline-3-carbonitrile derivatives have been explored, particularly in the context of fluorescence. Highly fluorescent 6,7-dimethoxy-2-oxoquinoline-4-carbonitriles exhibit high fluorescence quantum yields and emission maxima that are independent of solvent and pH. These compounds fluoresce in a narrow 430-440 nm window with a quantum yield of 0.5, and their excitation is possible in a broad double maximum between 385 and 410 nm. These properties suggest potential applications as fluorescence standards, and the derivatives can be linked to amino acids or peptides to yield labeled compounds for biological studies .

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

4-Chloro-6,8-dimethoxyquinoline-3-carbonitrile derivatives have been extensively studied for their synthetic methods and chemical reactions. These derivatives are key in the production of biologically active compounds due to their diverse chemical reactivity (Mekheimer et al., 2019).

Structural and Spectral Studies

The compound has been the subject of detailed structural and spectral studies using methods like X-ray crystallography and density functional theory. These studies are crucial for understanding its physicochemical properties and potential applications in material science (Mansour et al., 2013).

Optoelectronic and Charge Transport Properties

Research into hydroquinoline derivatives, including 4-Chloro-6,8-dimethoxyquinoline-3-carbonitrile, has revealed significant insights into their optoelectronic and charge transport properties. This makes them promising candidates for applications in electronic and photonic devices (Irfan et al., 2020).

Chemical Transformations under Nucleophilic Conditions

Studies have explored the chemical reactivity of related carbonitriles under nucleophilic conditions, leading to the synthesis of a variety of heterocyclic systems. These transformations are significant for developing new pharmaceuticals and agrochemicals (Ibrahim & El-Gohary, 2016).

Fluorescence Properties

Research has shown that certain derivatives of 4-Chloro-6,8-dimethoxyquinoline-3-carbonitrile exhibit high fluorescence quantum yields and stable emission. These properties are useful in developing fluorescence standards and in biological imaging applications (Ahvale et al., 2008).

Synthesis of Novel Compounds

The compound has been used in synthesizing novel compounds with potential antitumor activities. Such research is vital for the discovery of new anticancer drugs (Hassaneen et al., 2013).

Propriétés

IUPAC Name |

4-chloro-6,8-dimethoxyquinoline-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O2/c1-16-8-3-9-11(13)7(5-14)6-15-12(9)10(4-8)17-2/h3-4,6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAHAGCBLKSSMFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=CN=C2C(=C1)OC)C#N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6,8-dimethoxyquinoline-3-carbonitrile | |

CAS RN |

1017049-01-2 |

Source

|

| Record name | 4-chloro-6,8-dimethoxyquinoline-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate](/img/structure/B1323146.png)